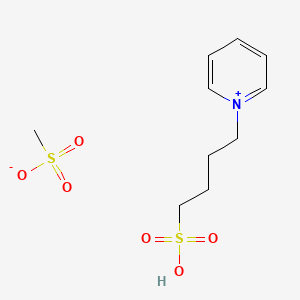
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound belongs to the class of sulfobetaines, which are zwitterionic surfactants with both positive and negative charges within the same molecule. Its structure consists of a pyridinium ring substituted with a sulfobutyl group and a methanesulfonate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(pyridin-1-ium-1-yl)butane-1-sulfonic acid with methanesulfonic acid under controlled conditions. The reaction typically requires heating and the use of a suitable solvent to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is employed in the study of cell membranes and membrane proteins due to its zwitterionic nature.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate exerts its effects involves its interaction with biological membranes and proteins. The zwitterionic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and permeability. It can also bind to specific molecular targets, influencing various cellular pathways.
Comparison with Similar Compounds
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is similar to other sulfobetaines and ionic liquids, but it has unique properties that set it apart. For example, it has a higher thermal stability and lower viscosity compared to some other ionic liquids. Other similar compounds include 1-(3-sulfopropyl)pyridin-1-ium methanesulfonate and 1-(4-sulfobutyl)-3-methylimidazolium methanesulfonate.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H17NO6S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methanesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S.CH4O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;1H3,(H,2,3,4) |
InChI Key |
WVWKULNFUDTBFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
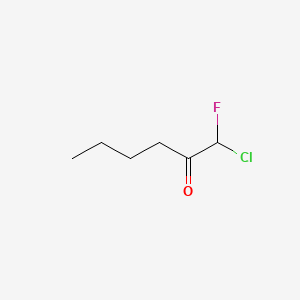
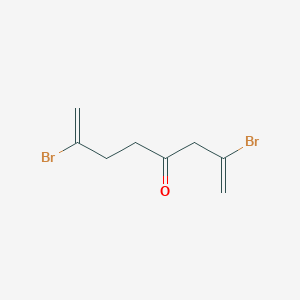
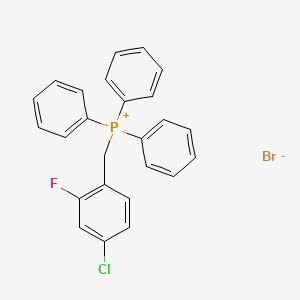
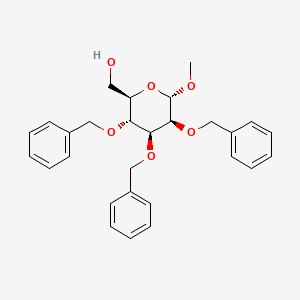
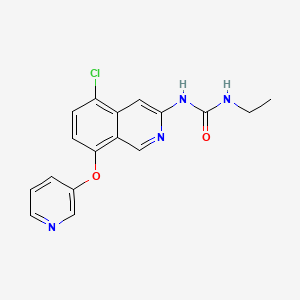
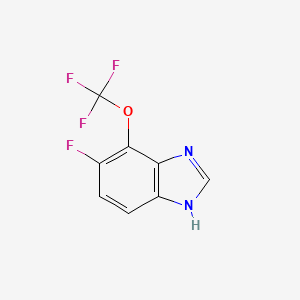
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
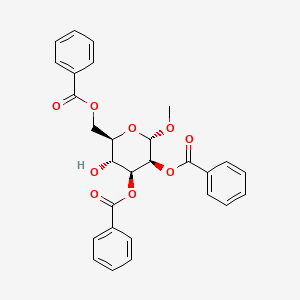
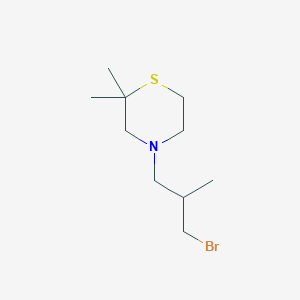
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
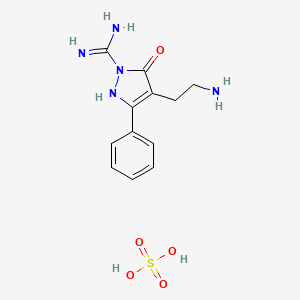
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
